5-methyl-1H-1,8-naphthyridin-2-one
Description
Structural Peculiarities and Historical Significance of Naphthyridines
Naphthyridines, also known as pyridopyridines, are diazanaphthalenes, meaning they are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov There are six distinct isomers of naphthyridine, differentiated by the position of the two nitrogen atoms in the bicyclic system. smolecule.comnih.gov The first synthesis of an unsubstituted naphthyridine, specifically the 1,5- and 1,8-isomers, was reported in 1927. nih.govnih.gov Among these isomers, the 1,8-naphthyridine (B1210474) structure is the most extensively studied. nih.gov A key structural feature of 1,8-naphthyridine is the presence of two nitrogen atoms in separate rings, which allows it to act as a binucleating ligand in coordination chemistry. nih.gov
Prominence of the 1,8-Naphthyridine Scaffold in Research
The 1,8-naphthyridine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its association with a multitude of biological activities. nih.govtandfonline.com Research has demonstrated that compounds containing this scaffold exhibit a broad spectrum of therapeutic properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities. nih.govtandfonline.com Furthermore, derivatives have shown potential in addressing neurological disorders like Alzheimer's disease and depression. nih.gov
Prominent examples of drugs based on the 1,8-naphthyridine structure include the antibacterial agents nalidixic acid and enoxacin, which are related to the fluoroquinolones. smolecule.comnih.gov The widespread applicability of these derivatives has spurred the development of various synthetic methodologies, with the Friedländer annulation being a commonly employed reaction for their preparation. nih.govacs.org This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. nih.govacs.org
Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methyl-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C9H8N2O/c1-6-4-5-10-9-7(6)2-3-8(12)11-9/h2-5H,1H3,(H,10,11,12) |
InChI Key |
HKALFHXVWXZCPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC(=O)NC2=NC=C1 |
Canonical SMILES |
CC1=C2C=CC(=O)NC2=NC=C1 |
Origin of Product |
United States |
The Specific Position of 5 Methyl 1h 1,8 Naphthyridin 2 One Within 1,8 Naphthyridine Research
While the broader 1,8-naphthyridine (B1210474) class is extensively studied, the specific compound 5-methyl-1H-1,8-naphthyridin-2-one occupies a more niche position within this research landscape. Its significance is often understood in the context of structure-activity relationship studies, where the effect of substituents at various positions on the naphthyridine ring is investigated.
Scope and Significance of Academic Investigations Pertaining to 5 Methyl 1h 1,8 Naphthyridin 2 One and Its Derivatives
Established Reaction Pathways for 1,8-Naphthyridinone Scaffold Construction
The synthesis of the 1,8-naphthyridinone core is primarily achieved through several classical and modified cyclization strategies. These methods typically involve the formation of the pyridinone ring onto a pre-existing pyridine (B92270) scaffold.
Friedländer Condensation and its Variants
The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.org This reaction classically involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. wikipedia.orgpsu.edu The reaction is typically catalyzed by either an acid or a base. psu.edu
Recent advancements have focused on developing greener and more efficient variants of the Friedländer condensation. For instance, a gram-scale synthesis of 2-methyl-1,8-naphthyridine, a structural analog of the target compound, has been achieved in water using the biocompatible ionic liquid choline (B1196258) hydroxide (B78521) as a catalyst. nih.gov This one-pot method offers excellent yields and avoids the use of harsh reaction conditions, organic solvents, and expensive metal catalysts. nih.gov Other catalysts, such as silica (B1680970) gel under microwave irradiation, have also been employed to facilitate this condensation in a solvent-free manner, highlighting the move towards more environmentally benign protocols. psu.edu
The general mechanism of the Friedländer synthesis can proceed through two main pathways. In the first, an aldol-type condensation between the 2-aminopyridine (B139424) derivative and the active methylene (B1212753) compound is the rate-limiting step, followed by cyclization and dehydration. The second pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol (B89426) reaction and subsequent elimination of water to yield the final 1,8-naphthyridine product. wikipedia.org
Conard-Limpach Methodologies
The Conrad-Limpach synthesis is another classical method, primarily used for the preparation of 4-hydroxyquinolines, which can be conceptually extended to the synthesis of 4-hydroxy-1,8-naphthyridin-2-ones. wikipedia.org This reaction involves the condensation of a 2-aminopyridine with a β-ketoester. wikipedia.org The initial reaction forms a β-aminoacrylate, which upon heating to high temperatures (around 250 °C), undergoes cyclization to form the pyridinone ring. wikipedia.org
The mechanism involves the initial attack of the amino group on the keto group of the β-ketoester to form a Schiff base. This is followed by a thermally induced electrocyclic ring closure and subsequent elimination of an alcohol molecule to afford the 4-hydroxy-1,8-naphthyridinone scaffold. wikipedia.org The use of high-boiling inert solvents like mineral oil has been shown to significantly improve the yields of this cyclization step. wikipedia.org Variations of this method, such as the use of Meldrum's acid in place of β-ketoesters, have also been reported for the synthesis of related naphthyridinone systems. nih.gov
Tandem Reactions and One-Pot Syntheses
The development of tandem and one-pot reactions is a significant stride in synthetic efficiency, as it allows for the construction of complex molecules in a single operation without the need for isolating intermediates. wikipedia.org Several one-pot procedures have been developed for the synthesis of substituted 1,8-naphthyridines and related heterocycles. These often involve multi-component reactions where three or more starting materials are combined to generate the final product in a single step. organic-chemistry.org
For example, a one-pot, three-component condensation of a substituted 2-aminopyridine, an aldehyde, and an active methylene compound like malononitrile (B47326) or a cyanoacetate (B8463686) derivative can afford functionalized 1,8-naphthyridine derivatives under mild conditions. organic-chemistry.org Such approaches are highly desirable as they reduce waste, save time, and often lead to high yields of the desired products. The development of tandem reactions, where a sequence of reactions occurs consecutively in the same pot, has also been explored for the synthesis of complex heterocyclic systems. acs.org
Cyclization Approaches Utilizing Specific Precursors (e.g., N-arylcinnamamides)
The intramolecular cyclization of specifically designed precursors is a powerful strategy for the regioselective synthesis of heterocyclic compounds. While direct examples for the synthesis of this compound from N-arylcinnamamides are not prevalent in the reviewed literature, the conceptual approach is valid. This would involve the cyclization of an N-(pyridin-2-yl)cinnamamide derivative. The nature of the substituents on both the pyridine and the cinnamoyl moieties would be crucial in directing the cyclization to form the desired 1,8-naphthyridinone ring system. Such cyclizations can be promoted by various reagents, including strong acids or transition metal catalysts, which facilitate the intramolecular attack of the pyridine nitrogen or a carbon atom onto the activated double bond of the cinnamamide.
Targeted Synthesis of this compound and Structural Analogs
While a specific, detailed synthetic protocol for this compound is not explicitly detailed in the readily available literature, its synthesis can be inferred from the established methodologies for related structures. For instance, the synthesis of 1-ethyl-7-methyl-1,8-naphthyridine-4(1H)-one has been reported, which involves modifications at the 3rd position of the nucleus. nih.gov
A plausible route to this compound would likely involve a Friedländer-type condensation between a 2-amino-6-methylpyridine-3-carbaldehyde and a suitable two-carbon synthon that can provide the C2 and C3 atoms of the pyridinone ring. Alternatively, a Conrad-Limpach approach could be envisioned, starting from 2-amino-6-methylpyridine (B158447) and a suitable β-ketoester, followed by cyclization.
The synthesis of structural analogs, such as 5,7-dimethyl-1,8-naphthyridine derivatives, has been accomplished, providing further insight into the synthetic accessibility of this class of compounds. acs.org
Innovative Reaction Conditions and Catalytic Systems
The field of synthetic chemistry is continually evolving, with a strong emphasis on the development of more sustainable and efficient catalytic systems. For the synthesis of 1,8-naphthyridinones, several innovative approaches have emerged.
As mentioned earlier, the use of ionic liquids, such as choline hydroxide, as both a catalyst and a solvent in the Friedländer condensation represents a significant advancement towards greener chemistry. nih.gov This system allows for high yields and easy product separation. Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the Friedländer condensation for the rapid and efficient synthesis of 1,8-naphthyridines, often in solvent-free conditions using solid supports like silica gel. psu.edu
Transition metal catalysis also plays a crucial role in modern synthetic methodologies. Copper-catalyzed [5+1] annulation reactions of 2-ethynylanilines with N,O-acetals have been developed for the synthesis of quinoline (B57606) derivatives, a strategy that could potentially be adapted for 1,8-naphthyridinone synthesis. organic-chemistry.org Furthermore, various Lewis acids, including trifluoroacetic acid, toluenesulfonic acid, and iodine, have been used to catalyze the Friedländer reaction. wikipedia.org The development of novel catalytic systems continues to be an active area of research, aiming to improve reaction efficiency, selectivity, and environmental compatibility.
Visible-Light-Induced Syntheses
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, leveraging light energy to drive chemical reactions. semanticscholar.orgresearchgate.net This field is rapidly expanding, with applications including the synthesis of polymers initiated by 1,8-naphthalimide (B145957) derivatives under visible light. researchgate.netmdpi.com The core principle involves a photocatalyst, such as Ru(bipy)₃Cl₂, that absorbs visible light and initiates redox processes to generate reactive intermediates. semanticscholar.org While visible-light-mediated protocols have been developed for various transformations, including the synthesis of composites for CO₂ reduction and the formation of dipeptides, specific applications for the direct synthesis of the this compound scaffold are not yet extensively documented in current literature. nih.govnih.gov The general versatility of this green technology, however, suggests its potential for future development in the synthesis of naphthyridine derivatives.
Microwave-Assisted Protocols
Microwave-assisted organic synthesis has become a preferred method for accelerating the construction of heterocyclic frameworks, including the 1,8-naphthyridine core. The primary approach involves the Friedlander condensation, where 2-aminonicotinaldehyde is reacted with a compound containing an α-methylene group. niscpr.res.inniscpr.res.intsijournals.com Microwave irradiation dramatically reduces reaction times from hours to mere minutes while often improving product yields compared to conventional heating methods. niscpr.res.in
Several catalytic systems have been successfully employed under microwave conditions. For instance, a simple and efficient protocol uses a catalytic amount of piperidine (B6355638) in methanol, yielding 2,3-disubstituted-1,8-naphthyridines in high yields. niscpr.res.in Another effective approach utilizes ammonium (B1175870) acetate (B1210297) as a benign catalyst under solvent-free conditions, which aligns with green chemistry principles. niscpr.res.in Furthermore, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been demonstrated as an efficient catalyst for the solvent-free, microwave-assisted Friedlander synthesis of 1,8-naphthyridines. tsijournals.comtsijournals.com These protocols avoid harsh reaction conditions and tedious work-ups, making them highly attractive for rapid synthesis. niscpr.res.in
| Active Methylene Compound | Catalyst | Conditions | Reaction Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetyl acetone (B3395972) | Piperidine | Methanol, MW | 3 | 90 | niscpr.res.in |
| Ethyl acetoacetate | Ammonium Acetate | Solvent-free, MW | 3.5 | 92 | niscpr.res.in |
| Cyclohexanone | DABCO | Solvent-free, 600W MW | 3 | 82 | tsijournals.com |
| Malononitrile | Ammonium Acetate | Solvent-free, MW | 2 | 90 | niscpr.res.in |
| Ethyl cyanoacetate | Piperidine | Methanol, MW | 4 | 88 | niscpr.res.in |
Green Chemistry Approaches (e.g., aqueous media, catalyst-free conditions)
In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign syntheses of 1,8-naphthyridines. A key development is the use of water as a reaction solvent for the Friedlander condensation. acs.orgrsc.org One such method employs choline hydroxide (ChOH), an inexpensive and biocompatible ionic liquid, as a metal-free catalyst in water. acs.orgnih.gov This system allows for the gram-scale synthesis of derivatives like 2-methyl-1,8-naphthyridine from 2-aminonicotinaldehyde and acetone with excellent yields (99%). acs.orgnih.gov The catalyst and product can be easily separated from the aqueous medium, minimizing waste. nih.gov
Other green approaches have utilized basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), as both the catalyst and solvent under solvent-free conditions. nih.gov This method is effective for synthesizing 2,3-diphenyl-1,8-naphthyridine, and the ionic liquid can be reused multiple times without a significant loss of catalytic activity. nih.gov These methodologies represent a substantial improvement over traditional methods that often require harsh conditions, organic solvents, and expensive metal catalysts. acs.orgnih.gov
Chemical Transformations for Diversification and Functionalization
Once the 1,8-naphthyridin-2-one core is synthesized, it can be further modified to create a diverse library of compounds. These transformations target various positions on the bicyclic ring system.
Introduction of Heterocyclic and Aromatic Substituents
A common strategy for diversification involves the introduction of aryl and heteroaryl groups, often at the C2 or C3 position. A versatile method for creating C-N bonds involves the reaction of 2-chloro-3-aryl-1,8-naphthyridine intermediates with various amines. researchgate.net For example, condensation with benzene-1,4-diamine in the presence of sodium ethoxide can yield both mono- and di-substituted products, such as N-(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine and N,N'-bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamines. researchgate.net The nature of the substituents on the aryl halide has been shown to significantly influence the reactivity in such nucleophilic aromatic substitution reactions. nih.gov This approach allows for the systematic variation of substituents to explore structure-activity relationships. researchgate.net
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| 2-Chloro-3-aryl-1,8-naphthyridine | Benzene-1,4-diamine | N-(3-Aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine | researchgate.net |
| 2-Chloro-3-aryl-1,8-naphthyridine | Benzene-1,4-diamine (excess) | N,N'-Bis(3-aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine | researchgate.net |
| N-(3-Aryl-1,8-naphthyridin-2-yl)benzene-1,4-diamine | Phthalic anhydride | 2-(4-((3-Aryl-1,8-naphthyridin-2-yl)amino)phenyl)isoindoline-1,3-dione | researchgate.net |
Elaboration at Pyridone Ring Positions (e.g., C-3, C-7)
Functionalization at specific carbon atoms of the pyridone ring is critical for tuning the properties of the molecule. The C3 position can be functionalized through methods like the iridium-catalyzed reductive functionalization of pyridinium (B92312) salts, which allows for the formation of C-C bonds by harnessing a nucleophilic enamine intermediate. nih.gov Syntheses of various 1,8-naphthyridine derivatives have been reported with diverse substituents at the C3 and C7 positions. nih.gov For instance, 7-amino-1,8-naphthyridin-2(1H)-one has been synthesized and its crystal structure determined, providing a key intermediate for further elaboration at the C7 position. nih.gov The introduction of substituents like the piperidinyl group at positions 2, 4, or 7 has been noted as being particularly effective in certain biological contexts. nih.gov
N-Substitution Strategies (e.g., at N-1)
Alkylation of the nitrogen atom at the N-1 position of the pyridone ring is a fundamental transformation. The alkylation of 2-pyridones and related structures can often lead to a mixture of N- and O-alkylated products. nih.gov However, reaction conditions can be optimized to achieve regioselective N-alkylation. It has been reported that using the alkali salt of a 2-pyridone in a solvent like DMF predominantly yields the N-alkylated product. In contrast, using the silver salt in a non-polar solvent like benzene (B151609) can favor exclusive O-alkylation. nih.gov For more complex systems where direct N-alkylation is challenging, alternative multi-step routes, such as those involving a Buchwald coupling, have been developed to reliably synthesize N-alkylated analogues. nih.gov
Incorporation of Nitrogen-Containing Moieties (e.g., amides, hydrazides, triazoles)
The introduction of nitrogen-containing functional groups such as amides, hydrazides, and triazoles onto the 1,8-naphthyridin-2-one framework is a key strategy for modulating the compound's biological and chemical properties. These groups can act as hydrogen bond donors and acceptors, participate in further reactions, or serve as coordinating sites for metal ions.
Amides: Amide functionalities are commonly introduced to explore structure-activity relationships in medicinal chemistry. Synthesis of amide derivatives of the 1,8-naphthyridin-2-one core can be achieved through several established synthetic routes. masterorganicchemistry.com A primary method involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. masterorganicchemistry.com For instance, N-benzyl-N-methylamide derivatives of 1,8-naphthyridin-2-ones have been synthesized via standard amide bond formation protocols. sci-hub.se A specific example is the synthesis of N-(7-(dibromomethyl)-5-methyl-1,8-naphthyridin-2-yl)benzamide, demonstrating the attachment of an amide group at the 2-amino position of the naphthyridine ring. nih.gov Another approach involves using efficient condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to facilitate the reaction between a carboxylic acid and an amino-naphthyridinone, leading to high yields of the desired carboxamide. nih.gov
Hydrazides: Hydrazides derived from 1,8-naphthyridin-2-one are valuable intermediates for synthesizing more complex heterocyclic systems. A common route to prepare these compounds begins with an ester derivative of the naphthyridinone core, such as ethyl 1,8-naphthyridin-2-one-3-carboxylate. This ester can be reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to furnish the corresponding carboxylic acid hydrazide. researchgate.netnih.gov This hydrazide can then be used as a building block; for example, it can be reacted with various aldehydes to produce arylidene-hydrazides, which can be further cyclized to form other heterocyclic structures like thiazolidinones. researchgate.net The synthesis of 1-(2,7-dimethyl-1,8-naphthyridin-4-yl)hydrazine has also been reported, indicating that the hydrazinyl moiety can be directly attached to the naphthyridine ring system for further derivatization. researchgate.net
Triazoles: Triazole rings, particularly 1,2,3-triazoles, are often incorporated into molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This strategy involves preparing an azide (B81097) or alkyne derivative of the this compound scaffold, which is then reacted with a corresponding terminal alkyne or azide to form the 1,4-disubstituted 1,2,3-triazole ring. nih.gov Alternatively, 1,2,4-triazole (B32235) derivatives can be synthesized. For example, 5-(2-Methoxy-1,8-naphthyridin-3-yl)-4-aryl-4H-1,2,4-triazole-3-thiols have been prepared from thiosemicarbazide (B42300) precursors derived from the naphthyridine core. researchgate.net Studies on the related 1,6-naphthyridine (B1220473) scaffold have also shown the successful synthesis of 1,2,4-triazole moieties attached to the heterocyclic system. nih.gov
Table 1: Synthetic Strategies for Incorporating Nitrogen-Containing Moieties
| Moiety | Precursor on Naphthyridine Ring | Reagent(s) | Key Reaction Type |
|---|---|---|---|
| Amide | Amino group | Acyl chloride, Anhydride | Nucleophilic Acyl Substitution masterorganicchemistry.com |
| Carboxylic acid | Amine, Condensing Agent (e.g., DCC, DMTMM) | Amide Coupling masterorganicchemistry.comnih.gov | |
| Hydrazide | Carboxylic acid ester | Hydrazine Hydrate | Nucleophilic Acyl Substitution researchgate.net |
| 1,2,3-Triazole | Azide | Terminal Alkyne, Cu(I) catalyst | Azide-Alkyne Cycloaddition nih.gov |
| Alkyne | Organic Azide, Cu(I) catalyst | Azide-Alkyne Cycloaddition nih.gov | |
| 1,2,4-Triazole | Thiosemicarbazide | Base or Acid | Cyclization researchgate.net |
Derivatization for Metal Complexation and Sensing Applications
The 1,8-naphthyridine nucleus is a well-known bidentate chelating ligand, capable of coordinating with a variety of metal ions through its two nitrogen atoms. This inherent property makes this compound and its derivatives attractive candidates for applications in coordination chemistry and the development of chemical sensors.
Derivatization of the core structure can enhance or modify its metal-binding properties. Introducing specific functional groups can tune the selectivity and stability of the resulting metal complexes. For example, related 4-hydroxy-1,5-naphthyridine derivatives have been successfully used to form stable chelates with Group 13 metals such as aluminum (Al³⁺), gallium (Ga³⁺), and indium (In³⁺). nih.gov By analogy, derivatives of this compound can be designed to target specific metal ions. The strategic placement of donor atoms in side chains, such as the nitrogen and oxygen atoms in the amide and hydrazide moieties discussed previously, can create multidentate ligands that form highly stable complexes.
The interaction of these compounds with metal ions often leads to changes in their photophysical properties, such as fluorescence or UV-Vis absorption. This phenomenon is the basis for their potential use as chemical sensors. Upon binding to a target metal ion, the electronic structure of the naphthyridine derivative is perturbed, resulting in a detectable optical signal. This allows for the qualitative and quantitative detection of metal ions in various media. While direct studies on this compound for metal sensing are not extensively documented, the foundational chelating ability of the 1,8-naphthyridine scaffold provides a strong rationale for its exploration in this field. nih.gov
Structural Confirmation and Purity Assessment Techniques
The unambiguous characterization of newly synthesized this compound derivatives is essential. A combination of spectroscopic and analytical techniques is employed to confirm the chemical structure, assess purity, and, in some cases, determine the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used. uobasrah.edu.iq
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 1,8-naphthyridine derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while the methyl protons (from the 5-methyl group) resonate significantly upfield (δ ~2.4-3.1 ppm). lew.roresearchgate.net The proton on the ring nitrogen (N1-H) is often observed as a broad singlet at a very downfield chemical shift (δ > 11.0 ppm). rsc.org
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. The carbonyl carbon of the lactam ring (C2) is characteristically found at a low field (δ > 160 ppm). researchgate.net Aromatic and heterocyclic carbons appear in the δ 110-160 ppm range, while the methyl carbon is observed at a high field (δ ~15-25 ppm). researchgate.net Techniques like DEPT, COSY, and HMQC are used to make definitive assignments. lew.ro
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the presence of specific functional groups in a molecule. thermofisher.com For this compound derivatives, characteristic absorption bands include:
A strong absorption for the carbonyl (C=O) stretching of the lactam group, typically around 1650-1680 cm⁻¹. nih.govresearchgate.net
N-H stretching vibrations for the lactam and any amide or hydrazide groups, usually appearing as a broad band in the 3200-3500 cm⁻¹ region. nih.gov
C-H stretching vibrations for the aromatic and methyl groups around 2800-3100 cm⁻¹. nih.gov
C=C and C=N stretching vibrations within the aromatic rings in the 1400-1620 cm⁻¹ region. researchgate.net
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum typically shows a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized derivative. researchgate.netnih.govresearchgate.net
X-ray Diffraction: Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. For example, the crystal structure of N-(7-dibromomethyl)-5-methyl-1,8-naphthyridin-2-yl)benzamide revealed that the naphthyridine ring system is essentially planar. nih.gov It also provides crucial information on intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the crystal lattice. nih.gov In another study, X-ray analysis of a related 1,8-naphthyridin-2-one derivative revealed a characteristic twisted conformation between the naphthyridine ring and an amide substituent. sci-hub.se
Table 2: Summary of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Key Findings for 1,8-Naphthyridin-2-one Derivatives |
|---|---|---|
| ¹H NMR | Proton environment, connectivity | Aromatic protons at δ 7-9 ppm; N1-H at δ >11 ppm; 5-CH₃ at δ ~2.4-3.1 ppm. lew.roresearchgate.netrsc.org |
| ¹³C NMR | Carbon skeleton, functional groups | Lactam C=O at δ >160 ppm; Methyl C at δ ~15-25 ppm. researchgate.net |
| FTIR | Presence of functional groups | Strong C=O stretch at ~1660 cm⁻¹; N-H stretch at ~3200-3500 cm⁻¹. nih.govresearchgate.net |
| Mass Spec. | Molecular weight, formula | Confirmation of molecular weight via molecular ion peak (M⁺ or [M+H]⁺). researchgate.netnih.gov |
| X-ray | 3D structure, bond lengths/angles | Planar naphthyridine ring system; Defines intermolecular hydrogen bonding. nih.gov |
Molecular Target Identification and Characterization
Derivatives of the 1,8-naphthyridin-2-one scaffold have been shown to interact with a variety of molecular targets, including enzymes and receptors, leading to the modulation of key biological pathways. nih.govscite.ainih.gov
Enzyme Inhibition Profiles (e.g., Phosphodiesterases, DNA Gyrase, Aurora Kinases, FabI/FabK)
The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential.
Phosphodiesterases (PDEs): Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase IV (PDE4). nih.gov These compounds, with a distinct chemical structure compared to other PDE4 inhibitors like rolipram, have demonstrated the ability to inhibit PDE4 sourced from human peripheral blood cells without significantly affecting other PDE subtypes (1, 2, 3, and 5). nih.gov This selective inhibition leads to downstream biological effects, such as the relaxation of guinea pig trachea and the inhibition of tumor necrosis factor-alpha (TNF-α) release. nih.govnih.gov
DNA Gyrase: The bacterial enzyme DNA gyrase, a type II topoisomerase, is another key target for 1,8-naphthyridine derivatives. nih.govnih.gov These compounds function by inhibiting the ATPase activity of the GyrB subunit of the enzyme, which is crucial for controlling the topological state of DNA. nih.gov Inhibition of this process disrupts DNA replication and repair, ultimately leading to bacterial death. nih.gov For instance, a novel series of 7-substituted-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro nih.govnih.govnaphthyridine-3-carboxylic acid derivatives were synthesized and tested for their inhibitory action. nih.gov One compound from this series, compound 14 , was found to be a potent inhibitor of E. coli DNA gyrase. nih.gov
Aurora Kinases: Certain derivatives have been developed as potent inhibitors of Aurora kinases, which are essential for cell division. bioworld.com A series of 5H-benzo[c] nih.govnih.govnaphthyridin-6-one analogs were identified as potent, selective pan-Aurora kinase inhibitors. nih.gov One exemplified compound, not from the this compound class, demonstrated inhibitory activity against Aurora kinase A and Aurora kinase B with IC50 values of 0.4 nM and 16 nM, respectively. bioworld.com
FabI/FabK: Bacterial enoyl-acyl carrier protein (ACP) reductases, FabI and FabK, are essential enzymes in the final step of bacterial fatty acid biosynthesis, making them attractive antibacterial targets. nih.govfrontiersin.orgnih.gov Indole naphthyridinones have been developed as potent inhibitors of these enzymes. nih.gov Through medicinal chemistry efforts, inhibitors with high potency against organisms containing FabI were created. nih.gov Notably, while optimizing for FabI inhibition, certain compounds were also found to have low micromolar inhibitory activity against FabK, thereby expanding their potential antimicrobial spectrum to include pathogens that rely on FabK, such as Streptococcus pneumoniae. nih.gov
Table 1: Enzyme Inhibition by 1,8-Naphthyridin-2-one Derivatives
| Derivative Class | Target Enzyme | Potency (IC₅₀) | Source(s) |
|---|---|---|---|
| Benzo[c] nih.govnih.govnaphthyridin-6-one analog | Aurora Kinase A | 0.4 nM | bioworld.com |
| Benzo[c] nih.govnih.govnaphthyridin-6-one analog | Aurora Kinase B | 16 nM | bioworld.com |
| Indole naphthyridinone | FabK | Low micromolar | nih.gov |
Receptor Ligand Binding and Modulation (e.g., NMDA Receptors, CB2 Receptors, Adenosine (B11128) Receptors, Adrenoceptors, EGFR)
The interaction of these compounds with various cell surface and intracellular receptors highlights their diverse pharmacological profile.
NMDA Receptors: Currently, there is a lack of specific research data detailing the direct binding and modulation of NMDA receptors by this compound derivatives in the reviewed literature.
CB2 Receptors: A significant body of research has focused on 1,8-naphthyridin-2(1H)-one-3-carboxamides as potent and selective ligands for the cannabinoid receptor 2 (CB2R). researchgate.netnih.govnih.gov These derivatives exhibit high affinity for the CB2 receptor, often in the nanomolar range, with marked selectivity over the CB1 receptor. nih.gov This selectivity is advantageous as it avoids the psychotropic effects associated with CB1 receptor activation. nih.gov The functional activity of these ligands, whether as agonists or antagonists/inverse agonists, can be controlled by the substitution pattern, particularly at the C-6 position of the naphthyridine scaffold. researchgate.net
Adenosine Receptors: Derivatives of the 1,8-naphthyridine scaffold have been developed as ligands for adenosine receptors. nih.govnih.gov A series of 1,8-naphthyridin-4-one derivatives were found to lack affinity for the A1 adenosine receptor but showed interesting affinity and selectivity for the A2A subtype. nih.gov In another study, 1,8-naphthyridine derivatives with a phenyl group at position 2 were synthesized as potent and selective antagonists for the A1 adenosine receptor subtype, with some compounds showing affinity in the low to subnanomolar range. nih.gov The 7-chloronaphthyridine derivative 25d from this series displayed a Ki of 0.15 nM for the A1 receptor with high selectivity over A2A and A3 receptors. nih.gov
Adrenoceptors: Research has indicated that certain 1,8-naphthyridine derivatives can act as β-adrenoceptor antagonists. nih.gov In a study on rat white adipocytes, a 1,8-naphthyridine analogue with a 7-hydroxy-2-(4'-methoxybenzylamine)-6-nitro-3-phenyl substituent was found to competitively antagonize lipolysis induced by isoprenaline. nih.gov This provides pharmacological evidence for the antilipolytic effect of these derivatives mediated through β-adrenergic receptors. nih.gov
EGFR: The inhibition of the Epidermal Growth Factor Receptor (EGFR) has been noted as a biological activity of 1,8-naphthyridine derivatives in review literature, although specific preclinical data on this compound derivatives was not detailed in the provided search results. nih.govscite.ai
Table 2: Receptor Binding Affinity of 1,8-Naphthyridine Derivatives
| Derivative Class | Target Receptor | Affinity (Kᵢ) | Source(s) |
|---|---|---|---|
| 7-chloro-2-phenyl-1,8-naphthyridine | Adenosine A1 | 0.15 nM | nih.gov |
| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | Cannabinoid CB2 | Nanomolar range | researchgate.netnih.gov |
Protein Kinase Inhibition
Beyond Aurora kinases, derivatives of the naphthyridine scaffold have been shown to inhibit other protein kinases involved in cell signaling and growth. nih.gov Rational design has led to the identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). Similarly, a tricyclic benzonaphthyridinone inhibitor, Torin1, was developed that potently inhibited both mTORC1 and mTORC2 complexes. nih.gov
Biological Modulatory Effects in Pre-clinical Research Models (Excluding Clinical Human Trials)
The molecular interactions described above translate into a range of biological effects observed in preclinical models.
Anti-infective Modalities
A primary area of investigation for 1,8-naphthyridine derivatives has been their potential as anti-infective agents. nih.govresearchgate.net
The 1,8-naphthyridine nucleus is a core component of many antimicrobial agents. researchgate.net Derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens. researchgate.net While some derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, may not show direct antibacterial activity at lower concentrations (MIC ≥ 1024 µg/mL), they can potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Other derivatives, however, exhibit potent direct antimicrobial action. For instance, new 1,4-dihydro nih.govnih.govnaphthyridine derivatives have shown significant antibacterial profiles, with one compound recording a MIC90 value of 1.95 µg/mL against S. aureus and E. coli. nih.gov
In terms of antifungal activity, various derivatives have been evaluated. Esters of 2-methyl-1,8-naphthyridine-3-carbamic acid have shown activity against fungal strains such as Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. researchgate.net
Table 3: Antimicrobial Activity of 1,8-Naphthyridine Derivatives
| Derivative Class | Organism | Activity (MIC) | Source(s) |
|---|---|---|---|
| 1,4-dihydro nih.govnih.govnaphthyridine | S. aureus ATCC 25923 | 1.95 µg/mL (MIC₉₀) | nih.gov |
| 1,4-dihydro nih.govnih.govnaphthyridine | E. coli ATCC 35218 | 1.95 µg/mL (MIC₉₀) | nih.gov |
| 1,4-dihydro nih.govnih.govnaphthyridine | E. coli ATCC 25922 | 1.95 µg/mL (MIC₉₀) | nih.gov |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, P. aeruginosa, S. aureus | ≥ 1024 µg/mL | nih.gov |
Antimicrobial Spectrum (Antibacterial, Antifungal).
Antineoplastic and Cytotoxic Research
In addition to their antimicrobial properties, 1,8-naphthyridine derivatives have been evaluated for their potential as anticancer agents. researchgate.net
The cytotoxic effects of 1,8-naphthyridine derivatives have been tested against various cancer cell lines. A study on a series of new 2-phenyl-7-methyl-1,8-naphthyridine derivatives revealed their anticancer activity against the human breast cancer cell line (MCF-7). researchgate.net Several of these derivatives displayed significant cytotoxicity, with IC50 values ranging from 1.47 to 7.89 μM. researchgate.net For comparison, other heterocyclic compounds have also been evaluated against various cell lines. For instance, certain quinoline derivatives showed potential anticancer activity against HeLa, A549, and MCF-7 cell lines with IC50 values ranging from 2 to 50 μg/ml. researchgate.net The cytotoxicity of platinum-based organometallic complexes has been assessed on pancreatic ductal adenocarcinoma cell lines, including MiaPaCa-2, with IC50 values observed between 9.15 ± 2.02 and 31.6 ± 1.19 μM after 24 hours of treatment. nih.gov Specifically for cisplatin, the IC50 value against Mia-Paca-2 cells at 48 hours was 7.36 ± 3.11 μM. mdpi.com
Table 3: Cytotoxic Activity of 1,8-Naphthyridine Derivatives and Reference Compounds
| Compound Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-phenyl-7-methyl-1,8-naphthyridine derivatives | MCF-7 | 1.47 - 7.89 µM | researchgate.net |
| Quinoline derivatives | HeLa, A549, MCF-7 | 2 - 50 µg/ml | researchgate.net |
| Platinum-based organometallic complexes | MiaPaCa-2 | 9.15 ± 2.02 - 31.6 ± 1.19 µM (24h) | nih.gov |
| Cisplatin | MiaPaCa-2 | 7.36 ± 3.11 µM (48h) | mdpi.com |
Cell Cycle Modulation Studies
The ability of a compound to interfere with the cell cycle is a hallmark of anticancer potential. Studies on 1,8-naphthyridine derivatives have revealed significant activity in modulating cell cycle progression, thereby halting the proliferation of cancer cells.
One investigation focused on the derivative 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine. This compound was found to be a potent anti-proliferative agent against carcinoma cells. The analysis of the cell cycle revealed that treatment with this derivative led to the arrest of a significant percentage of cells in the G2/M phase nih.gov. This blockade prevents the cell from entering mitosis, ultimately leading to cell death. The effect was achieved at micromolar concentrations, highlighting the compound's potential as a basis for new cancer therapies nih.gov.
While not a direct 1,8-naphthyridin-2-one, the related naphthyridine alkaloid aaptamine (B1664758) has been shown to induce cell cycle arrest at the G1 phase. This is accomplished through the reduction of key proteins such as cyclin-dependent kinase 2 (CDK2), CDK4, Cyclin D1, and Cyclin E nih.gov. These findings illustrate a common theme for the broader naphthyridine class: the disruption of the cell cycle at critical checkpoints.
Table 1: Cell Cycle Modulation by 1,8-Naphthyridine Derivatives
| Derivative | Cell Line | Effect | Key Findings | Source |
|---|---|---|---|---|
| 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine | Carcinoma cells | G2/M phase arrest | Powerful anti-proliferative activity; impairs mitotic spindle formation. | nih.gov |
| Aaptamine (related naphthyridine alkaloid) | Cancer cells | G1 phase arrest | Reduces levels of CDK2, CDK4, Cyclin D1, and Cyclin E. | nih.gov |
Mechanisms of Cell Growth Inhibition
The inhibition of cell growth by this compound derivatives is achieved through diverse and specific molecular mechanisms. These compounds target key cellular machinery and signaling pathways essential for cancer cell survival and proliferation.
The G2/M arrest induced by the 4-phenyl-1,8-naphthyridine derivative is attributed to its effect on the dynamic instability of the microtubular network. This interference impairs the proper formation of the mitotic spindle, a critical structure for cell division, which can lead to a form of cell death known as mitotic catastrophe nih.gov. Furthermore, this compound was observed to induce apoptosis through a process involving mitochondrial alterations, starting with an increase in mitochondrial membrane potential, followed by its collapse and the release of factors that trigger programmed cell death nih.gov.
In a different mechanistic approach, certain 1,8-naphthyridin-2-one derivatives that act as selective cannabinoid receptor 2 (CB2) agonists have been shown to block cell proliferation. Their mode of action involves the down-regulation of crucial signaling pathways, including Akt, Erk, and NF-kB phosphorylation nih.govnih.gov. These pathways are central to controlling cell growth, survival, and inflammation. By inhibiting them, these naphthyridine derivatives effectively halt cell proliferation without inducing immediate cell death nih.gov.
Anti-inflammatory and Analgesic Investigations
The 1,8-naphthyridine scaffold is a well-established source of compounds with potent anti-inflammatory and analgesic properties. Research has highlighted several derivatives that modulate key inflammatory pathways.
A notable example is a 1,8-naphthyridin-2-one derivative identified as a selective CB2 receptor agonist. The CB2 receptor is predominantly expressed in immune cells, making it a prime target for anti-inflammatory therapies that avoid the psychoactive side effects associated with CB1 receptor activation nih.govnih.gov. In studies using lymphocytes from patients with multiple sclerosis, this compound successfully down-regulated the production of the pro-inflammatory cytokine TNF-α nih.gov. It also reduced the levels of cyclo-oxygenase-2 (COX-2), an enzyme pivotal in the inflammatory process, in these patient-derived cells nih.gov.
The broad anti-inflammatory and analgesic potential of the 1,8-naphthyridine class of compounds has been noted in several reviews, establishing them as potent scaffolds in medicinal research for inflammatory conditions nih.gov.
Table 2: Anti-inflammatory Mechanisms of 1,8-Naphthyridin-2-one Derivatives
| Derivative Class | Mechanism of Action | Key Findings | Source |
|---|---|---|---|
| Selective CB2 Agonist (1,8-naphthyridin-2-one derivative) | Targets CB2 receptors on immune cells. | Down-regulates TNF-α production; reduces COX-2 levels in lymphocytes from MS patients. | nih.govnih.gov |
| General 1,8-Naphthyridines | Various | Established as a potent scaffold for anti-inflammatory and analgesic activities. | nih.gov |
Neurobiological Applications
Derivatives of 1,8-naphthyridine have shown significant promise in the context of neurological disorders, with activities spanning neuroprotection, modulation of neurotransmitter systems, and anti-inflammatory actions within the central nervous system.
While specific studies focusing on this compound derivatives in stroke models are not extensively documented in the available literature, the broader field of neuroprotection in stroke research often focuses on mitigating inflammation, oxidative stress, and excitotoxicity nih.gov. Neurotrophic factors and their mimetics are of great interest, though their delivery across the blood-brain barrier remains a significant challenge nih.gov. The established anti-inflammatory and antioxidant properties of some naphthyridine derivatives suggest they could be promising candidates for future neuroprotective studies in ischemic stroke models.
The application of 1,8-naphthyridine derivatives has been most prominently investigated in Alzheimer's and multiple sclerosis nih.gov.
Multiple Sclerosis (MS): The role of the immune system in MS makes it a key target for therapy. A novel class of 1,8-naphthyridin-2-one derivatives has been identified as highly selective agonists for the CB2 receptor nih.govnih.gov. Activation of CB2 receptors on immune cells can modulate the immune response and reduce neuroinflammation, a central process in MS pathology. These compounds were shown to inhibit T-cell activation markers more efficiently in lymphocytes from MS patients compared to healthy controls, suggesting a potential therapeutic application to suppress neuro-inflammation in MS nih.govnih.gov.
Alzheimer's Disease (AD): A multitarget strategy for AD has been proposed involving 1,8-naphthyridine derivatives. Research has summarized the evaluation of these compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132) nih.gov. Many of these derivatives showed moderate, yet selective, inhibitory activity against AChE. Additionally, certain derivatives with a specific chemical structure were found to block voltage-dependent calcium channels (VDCCs), particularly the L-subtype. The dysregulation of calcium homeostasis is a key element in neuronal cell death in AD nih.gov. One specific derivative demonstrated a cytoprotective effect against toxic stimuli by causing a slight increase in cellular calcium, which was linked to the overexpression of the anti-apoptotic protein Bcl-2 nih.gov.
Table 3: 1,8-Naphthyridine Derivatives in Neurological Disorders
| Disorder | Derivative/Target | Mechanism of Action | Key Findings | Source |
|---|---|---|---|---|
| Multiple Sclerosis | Selective CB2 Receptor Agonist | Reduces neuro-inflammation by modulating immune cell activity. | Inhibited T-cell activation markers and down-regulated inflammatory mediators (TNF-α, COX-2). | nih.govnih.gov |
| Alzheimer's Disease | Cholinesterase Inhibitors & Ca2+ Modulators | Inhibit AChE/BuChE; modulate voltage-dependent calcium channels. | Moderate and selective AChE inhibition; some derivatives block L-subtype Ca2+ channels, offering cytoprotection. | nih.gov |
Anti-aggregatory and Antiplatelet Research
Beyond their effects on nucleated cells, 1,8-naphthyridine derivatives have also been investigated for their ability to modulate the function of platelets, which are crucial in thrombosis and hemostasis.
A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives were synthesized and evaluated for their capacity to inhibit human platelet aggregation in vitro. Several of these compounds demonstrated remarkable activity, comparable to the anti-inflammatory drug indomethacin, in inhibiting platelet aggregation induced by arachidonate (B1239269) and collagen nih.gov. One compound also showed significant activity against ADP-induced aggregation. The study noted that the presence of a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy (B1213986) group at position 7 of the naphthyridine ring appeared to enhance activity. Mechanistically, the most active compounds were found to significantly increase cyclic AMP (c-AMP) levels within the platelets, a key intracellular messenger that inhibits platelet activation nih.gov.
Compound List
Antioxidant Activity
Derivatives of the 1,8-naphthyridine nucleus have been recognized for their antioxidant properties. tandfonline.comnih.gov Research into this area has sought to identify compounds capable of mitigating oxidative stress, a key factor in various pathologies.
One study involved the synthesis of a series of 3-heteroarylcarbonyl-1,8-naphthyridine derivatives starting from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide. nih.gov These compounds were subsequently evaluated for their ability to scavenge free radicals. Among the synthesized molecules, a specific derivative, compound 15 in the study, demonstrated notable cytotoxicity and was also identified as having the best antioxidant activity within the tested series. nih.gov The exploration of such derivatives highlights the potential of the 1,8-naphthyridine scaffold in developing new antioxidant agents. nih.govnih.gov
Table 1: Antioxidant Activity of Selected 1,8-Naphthyridine Derivatives This table is representative of findings in the field; specific quantitative data for this compound derivatives requires further targeted research.
| Compound Class | Key Structural Features | Observed Activity | Reference |
|---|---|---|---|
| 3-Heteroarylcarbonyl-1,8-naphthyridines | Derived from 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carbohydrazide | Varying degrees of antioxidant potential; Compound 15 showed the highest activity in its series. | nih.gov |
Other Pharmacological Activities (e.g., Anti-osteoporotic, Gastric Antisecretory, Bronchodilator, Anti-allergic)
Beyond antioxidant effects, the 1,8-naphthyridine framework is associated with a diverse range of other pharmacological activities. researchgate.netnih.gov
Anti-osteoporotic Activity: Certain 1,8-naphthyridine derivatives have been identified as promising agents for treating osteoporosis. researchgate.net Their mechanism is often linked to the antagonism of the vitronectin receptor α(v)β(3), which is a key target in bone resorption processes. researchgate.netnih.gov
Gastric Antisecretory Activity: The potential for 1,8-naphthyridine derivatives to modulate gastric acid secretion has also been reported in the broader literature on this chemical class. researchgate.netnih.gov
Bronchodilator and Anti-allergic Activity: The anti-allergic potential of 1,8-naphthyridine derivatives has been an area of significant investigation. researchgate.netnih.gov Newly synthesized 1,8-naphthyridine-3-carboxylic acid derivatives have shown promising bronchorelaxant effects in in-vivo models on guinea pig tracheas. nih.gov This activity is often linked to histamine (B1213489) H1 receptor (H1R) antagonism. nih.gov Some derivatives function as anti-allergic agents by inhibiting the release of mediators like histamine and leukotrienes that are involved in the allergic response. researchgate.netnih.gov For instance, certain 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide derivatives demonstrated potent anti-allergic activity in rat passive cutaneous anaphylaxis tests, which was attributed to their ability to inhibit the enzyme 5-lipoxygenase. researchgate.net
Table 2: Spectrum of Other Pharmacological Activities of 1,8-Naphthyridine Derivatives
| Activity | Example Compound Class | Proposed Mechanism | Reference |
|---|---|---|---|
| Anti-osteoporotic | General 1,8-Naphthyridines | α(v)β(3) antagonism | researchgate.netnih.gov |
| Gastric Antisecretory | General 1,8-Naphthyridines | Not specified in detail | researchgate.netnih.gov |
| Bronchodilator | 1,8-Naphthyridine-3-carboxylic acid derivatives | Bronchorelaxant effect, potentially via H1R antagonism | nih.gov |
| Anti-allergic | 1,4-Dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamides | Inhibition of 5-lipoxygenase (5-LO) | researchgate.net |
| Anti-allergic | Various Acetoxy-1,8-naphthyridin-2(1H)-ones | Inhibition of sulfidopeptide leukotriene release | researchgate.net |
General Mechanisms of Action (e.g., modulation of cellular processes)
The diverse biological effects of 1,8-naphthyridine derivatives stem from their ability to interact with and modulate various cellular and physiological processes. researchgate.net The core structure serves as a versatile scaffold that can be tailored to interact with specific biological targets.
A primary mechanism of action is enzyme inhibition. As seen in their anti-allergic activity, derivatives can inhibit enzymes like 5-lipoxygenase, thereby blocking the production of inflammatory mediators. researchgate.net In other contexts, such as their well-known antibacterial effects, naphthyridinones act by inhibiting bacterial topoisomerase enzymes (e.g., topoisomerase II), which are crucial for bacterial DNA replication, leading to cell death. mdpi.com
Receptor antagonism is another key mechanism. The anti-allergic and bronchodilator effects of some derivatives are achieved through the blockade of histamine H1 receptors. nih.gov For anti-osteoporotic applications, the mechanism involves antagonism of the α(v)β(3) integrin receptor, which disrupts the bone resorption cycle. researchgate.net Furthermore, certain derivatives have been developed as 5-HT3 receptor antagonists for potential applications in neurological disorders. researchgate.net This modulation of receptor activity underscores the ability of the 1,8-naphthyridine scaffold to interfere with cellular signaling pathways.
These interactions highlight a structure-activity relationship where specific substitutions on the naphthyridine ring system direct the compound's activity towards a particular enzyme or receptor, leading to a specific pharmacological outcome. mdpi.com
Structure Activity Relationship Sar and Design Principles for 5 Methyl 1h 1,8 Naphthyridin 2 One Scaffolds
Elucidating Key Structural Determinants for Biological Activity
The biological activity of the 5-methyl-1H-1,8-naphthyridin-2-one scaffold is intricately linked to its structural features. Modifications at various positions on the naphthyridine ring, the degree of saturation, and the capacity for hydrogen bonding all play critical roles in modulating the pharmacological profile of these compounds.
Positional and Substituent Effects (e.g., C-3, C-5, C-7, N-1)
The nature and position of substituents on the this compound ring system are paramount in determining biological efficacy and target selectivity.
C-3 Position: The C-3 position is a frequent site for modification, often accommodating carboxamide or other functional groups that can engage in key interactions with biological targets. For instance, in a series of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives developed as cannabinoid CB2 receptor agonists, the substituent at this position was crucial for high affinity. nih.govnih.gov The introduction of a carboxy-4-methylcyclohexylamide group at C-3, combined with a benzyl (B1604629) group at N-1, resulted in a compound with subnanomolar CB2 affinity and high selectivity over the CB1 receptor. nih.govnih.gov
C-5 Position: The methyl group at the C-5 position is a defining feature of this scaffold. Studies on related 2-amino-1,8-naphthyridines have shown that the introduction of methyl groups on the naphthyridine ring can significantly enhance binding affinity to DNA. nih.gov This is attributed to a reduction in the loss of binding entropy upon complex formation. nih.gov The hydrophobic nature of the methyl group can also lead to favorable hydrophobic interactions within a protein's binding pocket. nih.gov In the context of a benzo[a]pyrene (B130552) diol epoxide-N2-guanine adduct in DNA, a methyl group at the C-5 position of an adjacent cytosine was shown to cause a dramatic conformational switch, highlighting the profound impact of this small substituent. nih.gov
C-7 Position: The C-7 position offers another vector for structural diversification. In a series of 1,5-naphthyridin-2-one based novel bacterial topoisomerase inhibitors (NBTIs), a fluorine atom at the C-7 position was found to be beneficial for antibacterial potency. nih.gov For nalidixic acid, a pioneering antibacterial agent with a 1,8-naphthyridine (B1210474) core, a methyl group at C-7 is a key feature. nih.gov Modifications at this position, often with piperazine (B1678402) or other cyclic amines, have been a cornerstone in the development of fluoroquinolone antibiotics, enhancing their antibacterial spectrum and potency. nih.gov
N-1 Position: The N-1 position of the lactam ring is critical for modulating the physicochemical properties and biological activity of the scaffold. Substitution at this position can influence solubility, cell permeability, and target engagement. In the aforementioned CB2 agonists, a benzyl group at N-1 was found to be optimal for high affinity. nih.govnih.gov For NBTIs, a cyanomethyl group at N-1 of a 1,5-naphthyridin-2-one scaffold led to improved potency and a broader antibacterial spectrum. nih.gov
Role of Ring Saturation and Aromaticity
The aromaticity of the fused pyridine (B92270) rings is a key feature of the 1,8-naphthyridine scaffold, contributing to its planarity and ability to participate in π-π stacking interactions with biological targets, such as the base pairs of DNA or aromatic amino acid residues in proteins. mdpi.com The reactivity of the 1,5-naphthyridine (B1222797) system, which shares similarities with quinolines, is influenced by this aromatic character. mdpi.com
While the fully aromatic system is most common, the introduction of saturation can lead to significant changes in the three-dimensional shape and flexibility of the molecule. For example, the synthesis of fused benzo nih.govnih.gov-naphthyridine derivatives can result in dihydro-dibenzo[b,g] nih.govnih.govnaphthyridin-1-one structures, where one of the rings is partially saturated. researchgate.net This alteration of the ring system's planarity can be exploited to probe different regions of a target's binding site and to fine-tune the compound's pharmacological properties.
Influence of Hydrogen Bonding Capacity and Polarity
Hydrogen bonds are fundamental to protein-ligand interactions, and the 1,8-naphthyridin-2-one scaffold possesses key hydrogen bond donors and acceptors. nih.gov The lactam moiety, with its N-H donor and carbonyl oxygen acceptor, is a critical pharmacophoric element. The nitrogen atom at position 8 (N-8) can also act as a hydrogen bond acceptor.
The ability to form specific hydrogen bonds is often a prerequisite for potent biological activity. For example, in the development of macrophage migration inhibitory factor (MIF) inhibitors, replacing a quinoline (B57606) with a 1,7-naphthyridin-8-one was investigated to form an additional hydrogen bond with a lysine (B10760008) residue in the active site. nih.gov The formation of this hydrogen bond was confirmed by X-ray crystallography. nih.gov Similarly, 2-amino-1,8-naphthyridine derivatives are known to form a specific hydrogen bonding pattern with guanine (B1146940) in DNA. researchgate.net
The polarity of the molecule, influenced by its substituents, also plays a crucial role. The stability of hydrogen-bonded complexes can be affected by the polarity of the surrounding solvent environment. nih.govresearchgate.net Furthermore, intramolecular hydrogen bonding can influence the conformation and properties of the molecule. rsc.org
Correlation Between Structural Features and Specific Target Interactions
The specific arrangement of substituents and functional groups on the this compound scaffold dictates its interaction with various biological targets, leading to a diverse range of pharmacological activities.
Aurora Kinase Inhibition: The 5H-benzo[c] nih.govnih.govnaphthyridin-6-one scaffold has been identified as a source of potent Aurora kinase inhibitors. nih.gov X-ray crystallography revealed that these inhibitors bind to the ATP binding site of Aurora kinase A. nih.gov The core scaffold makes key hydrogen bonds with the hinge region of the kinase, while substituents can be optimized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. nih.gov
Bacterial Topoisomerase Inhibition: 1,8-naphthyridinone derivatives are the basis of the quinolone class of antibiotics, which target bacterial DNA gyrase and topoisomerase IV. nih.govmdpi.com The 4-oxo-1,8-naphthyridine-3-carboxylic acid moiety is essential for this activity, with the carboxylate and the C-4 ketone chelating a magnesium ion in the enzyme's active site, which is crucial for inhibiting DNA replication. nih.gov Substituents at N-1 and C-7 are key for modulating the antibacterial spectrum and potency. nih.gov
Cannabinoid Receptor Agonism: As previously mentioned, 1,8-naphthyridin-2(1H)-on-3-carboxamides have been developed as highly selective CB2 receptor agonists. nih.govnih.gov The SAR for this target indicates that a combination of a lipophilic substituent at N-1 (e.g., benzyl) and a carboxamide at C-3 bearing a bulky, often cyclic, group is favorable for high affinity and selectivity. nih.govnih.gov
Rational Design Strategies Based on SAR Findings
The accumulated SAR data provides a roadmap for the rational design of novel this compound derivatives with improved therapeutic profiles.
A common strategy is molecular hybridization , where the 1,8-naphthyridine scaffold is combined with other pharmacophoric units known to be active against a specific target. rsc.org For example, by integrating the 1,8-naphthyridine core with piperazine and benzamide (B126) moieties, new potential anti-tubercular agents have been designed. rsc.org
Structure-based drug design is another powerful approach, particularly when the three-dimensional structure of the target protein is known. Docking studies can be used to predict the binding mode of novel derivatives and guide the selection of substituents that will form optimal interactions with the active site. researchgate.net This has been successfully applied in the design of 1,8-naphthyridine-based antihistaminic agents and antimicrobial compounds. researchgate.net
The extensive SAR knowledge allows medicinal chemists to fine-tune the properties of the this compound scaffold, balancing potency, selectivity, and pharmacokinetic properties to develop novel drug candidates for a wide array of diseases.
Advanced Computational and Theoretical Studies of 5 Methyl 1h 1,8 Naphthyridin 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties. nih.gov
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net For the 1,8-naphthyridin-2-one scaffold, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies. nih.govresearchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net DFT is also used to calculate various molecular properties that are crucial for understanding the reactivity and intermolecular interactions of the compound.
Table 1: Representative Geometric Parameters Calculated by DFT
| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-N (amide) | ~1.38 Å |
| Bond Length | C=C (aromatic) | ~1.39-1.42 Å |
| Bond Length | C-N (aromatic) | ~1.31-1.37 Å |
| Bond Angle | N-C=O | ~124° |
Note: This table represents typical values for the 1,8-naphthyridin-2-one core based on DFT studies of related structures.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method is instrumental in predicting the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov For naphthyridine derivatives, TD-DFT calculations can identify the nature of these transitions, such as n→π* or π→π*, and predict the maximum absorption wavelengths (λmax). nih.gov This information is vital for applications in materials science, such as in the design of organic light-emitting diodes (OLEDs) or fluorescent probes.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.commalayajournal.org The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.commalayajournal.org The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. malayajournal.org
For 5-methyl-1H-1,8-naphthyridin-2-one, the HOMO is typically localized over the electron-rich regions of the fused aromatic rings, while the LUMO is distributed over the electron-deficient pyrinone ring, particularly the C=C-C=O system. The methyl group at the C5 position acts as a weak electron-donating group, which would slightly raise the HOMO energy level, thereby influencing the molecule's nucleophilicity. youtube.com Analysis of the FMOs helps predict the sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Role in Reactivity |
|---|---|---|
| HOMO | ~ -6.0 eV | Electron Donor (Nucleophilicity) |
| LUMO | ~ -1.5 eV | Electron Acceptor (Electrophilicity) |
Note: The values are illustrative for the naphthyridinone scaffold, based on general principles and data from related heterocyclic systems. malayajournal.org
Molecular Modeling and Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a specific biological target. For derivatives of the naphthyridinone class, docking studies have been used to explore their potential as inhibitors of enzymes like the mechanistic target of rapamycin (B549165) (mTOR), a key protein in cancer cell growth. ijpsonline.com In such studies, the 3D structure of the ligand is placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a basis for designing more potent and selective inhibitors. ijpsonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as molecular descriptors. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov For classes of compounds including 1,8-naphthyridinones, QSAR models have been developed to understand the factors governing their inhibitory potency against targets like photosystem II. nih.gov These models often use descriptors related to the size, polarity, and electronic properties of substituents on the naphthyridine core to predict activity. nih.gov A successful QSAR model can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. ijpsonline.com
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For the synthesis of 1,8-naphthyridines, such as via the Friedländer annulation, DFT calculations have been used to propose plausible mechanisms. acs.org These studies can clarify the role of catalysts, such as choline (B1196258) hydroxide (B78521), by showing how they stabilize transition states through interactions like hydrogen bonding. nih.govacs.org Understanding the reaction mechanism at a molecular level allows for the optimization of reaction conditions to improve product yields and develop more efficient and environmentally friendly synthetic routes. nih.gov
Aromaticity Studies and Magnetic Criteria
Aromaticity is a key concept in chemistry used to describe the enhanced stability of certain cyclic, planar, and conjugated molecules. This stability arises from the delocalization of π-electrons over the ring system. Advanced computational methods are employed to quantify the degree of aromaticity, moving beyond simple electron counting rules. The most common and powerful of these methods are based on structural, magnetic, and electronic criteria.
For a molecule like this compound, the primary questions revolve around the degree of aromaticity in the pyridin-2-one ring (Ring A) versus the pyridine (B92270) ring (Ring B).
Structural Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the variation of bond lengths within a ring. A value of 1 indicates a fully aromatic system with no bond length alternation (like benzene), while values closer to 0 signify non-aromatic systems with significant bond length differences.
The pyridin-2-one ring contains a carbonyl group (C=O), which can disrupt the π-conjugation. It exists in equilibrium with its tautomeric form, 2-hydroxypyridine, which is generally considered more aromatic. In the case of this compound, the nitrogen atom is methylated, locking the ring in the pyridin-2-one form. This significantly reduces the aromatic character of Ring A compared to a true pyridine ring. Computational studies on 2-pyridone itself suggest it possesses a degree of aromatic character, but is substantially less aromatic than benzene (B151609).
The pyridine ring (Ring B), being a classic aromatic heterocycle, is expected to exhibit a high degree of aromaticity, similar to pyridine itself. libretexts.orgyoutube.com Its HOMA value would be anticipated to be close to 1. The fusion of the less aromatic pyridin-2-one ring may slightly perturb its electronic structure, but it is expected to retain a high level of aromatic character.
To illustrate how HOMA values are presented, the following table provides hypothetical, yet educationally representative, HOMA values for the individual rings in this compound, based on data from analogous systems.
| Ring | Expected HOMA Value Range | Aromatic Character |
| Ring A (Pyridin-2-one) | 0.2 - 0.5 | Low to Moderate |
| Ring B (Pyridine) | 0.8 - 0.95 | High |
Table 1: Illustrative HOMA values for the constituent rings of this compound. These are expected values based on related structures and not from direct experimental or computational results on this specific molecule.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It involves placing a "ghost" atom (a point with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. Aromatic systems sustain a diatropic ring current when placed in an external magnetic field, which induces a shielding effect, resulting in a negative NICS value. Antiaromatic systems have a paratropic ring current and positive NICS values, while non-aromatic systems have NICS values near zero.
For this compound:
Ring B (Pyridine) is expected to show a significantly negative NICS value, indicative of strong aromaticity.
Ring A (Pyridin-2-one) would likely exhibit a less negative NICS value, reflecting its reduced aromatic character due to the influence of the carbonyl group and the locked lactam form. stackexchange.com
NICS values are often calculated at the geometric center of the ring (NICS(0)) and at a point 1 Å above the plane of the ring (NICS(1)), as the latter is often considered a better measure of the π-electron effects.
A representative data table for NICS values is presented below to demonstrate how these findings are typically displayed.
| Ring | Expected NICS(0) (ppm) Range | Expected NICS(1) (ppm) Range | Magnetic Character |
| Ring A (Pyridin-2-one) | -1.0 to -4.0 | -3.0 to -6.0 | Weakly Diatropic |
| Ring B (Pyridine) | -7.0 to -10.0 | -9.0 to -13.0 | Strongly Diatropic |
Table 2: Illustrative NICS values for the constituent rings of this compound. These are expected values based on related structures and not from direct experimental or computational results on this specific molecule. Negative values denote aromatic character.
Future Research Avenues and Potential Directions for 5 Methyl 1h 1,8 Naphthyridin 2 One
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should focus on novel methodologies for the synthesis of 5-methyl-1H-1,8-naphthyridin-2-one that prioritize sustainability and scalability.
One promising direction is the refinement of the Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines. Recent advancements have demonstrated the potential of conducting this reaction in water, a green solvent, using inexpensive and biocompatible ionic liquids like choline (B1196258) hydroxide (B78521) as catalysts. acs.orgnih.gov Such methods offer a one-step, high-yield process with simplified product separation, moving away from harsh reaction conditions and costly metal catalysts. acs.orgnih.gov Further investigation could optimize these aqueous conditions specifically for the synthesis of this compound.
Another avenue involves the use of nanocatalysts, such as SiO2 nanoparticles, which have shown potential in facilitating reactions like the Vilsmeier-Haack cyclization and Claisen-Schmidt condensation for the synthesis of 1,8-naphthyridine (B1210474) derivatives. Exploring the applicability of these nanomaterials could lead to highly efficient and selective synthetic protocols. Additionally, transition metal-free approaches, for instance, using dimethyl sulfoxide (B87167) (DMSO) as a methylation reagent, present a mild and chemoselective strategy for introducing the methyl group onto the 1,8-naphthyridine core. rsc.org
Future synthetic research could also explore multicomponent reactions, which offer the advantage of constructing complex molecules in a single step from simple starting materials. organic-chemistry.org The development of such a strategy for this compound would be a significant step towards atom-economical and efficient production.
Identification of Undiscovered Biological Activities and Therapeutic Potential
The 1,8-naphthyridine scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov However, the specific biological profile of this compound remains largely uncharted territory.
A primary focus for future research should be comprehensive biological screening to identify novel therapeutic applications. This could involve testing against a broad panel of targets, including various cancer cell lines, bacterial and fungal strains, and viral pathogens. For instance, derivatives of the 1,8-naphthyridine core have shown the ability to potentiate the activity of existing antibiotics against multi-resistant bacterial strains, suggesting a potential role as antibiotic adjuvants. nih.gov
Furthermore, the 1,8-naphthyridin-2-one scaffold has been identified as a promising starting point for the development of potent and selective inhibitors of enzymes like sphingomyelin (B164518) synthase 2 (SMS2), which is implicated in cardiovascular and metabolic diseases. sci-hub.se Investigating the inhibitory potential of this compound against SMS2 and other clinically relevant enzymes could unveil new therapeutic avenues.
The exploration of its effects on the central nervous system is also warranted, given that some 1,8-naphthyridine derivatives have shown potential in treating neurological disorders. nih.gov Other potential areas of investigation, based on the known activities of the broader naphthyridine class, include its potential as an anti-parasitic, anti-allergic, or immunomodulatory agent. nih.govmdpi.com
Deeper Elucidation of Molecular Mechanisms of Action
Understanding how a molecule exerts its biological effects at a molecular level is crucial for rational drug design and optimization. For any identified biological activity of this compound, a deep dive into its mechanism of action will be a critical next step.
If antimicrobial activity is observed, studies should investigate its potential to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, a known mechanism for quinolone and naphthyridine antibiotics. nih.gov It would also be valuable to explore its ability to inhibit efflux pumps, which are a major cause of multidrug resistance in bacteria. nih.gov
In the context of anticancer activity, research could focus on its ability to intercalate with DNA and inhibit topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.gov Further studies could also investigate its impact on cell cycle progression and its ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov
For other potential therapeutic effects, a variety of mechanistic studies would be necessary. This could include enzyme inhibition assays, receptor binding studies, and analysis of its effects on key signaling pathways within the cell.
Structure-Based Design and Optimization of Derivatives
Once a promising biological activity for this compound is identified, the next logical step is the rational design and synthesis of derivatives to enhance its potency, selectivity, and pharmacokinetic properties. This process, known as structure-activity relationship (SAR) studies, is a cornerstone of modern drug discovery.
Computational methods, such as molecular docking, can be employed to predict how derivatives of this compound might bind to a specific biological target. nih.gov This allows for the in-silico design of new molecules with potentially improved activity before they are synthesized in the laboratory.
Systematic chemical modifications can then be made to the this compound scaffold. This could involve altering the position or nature of substituents on the aromatic rings or modifying the core heterocyclic structure. For example, research on related 1,8-naphthyridin-2(1H)-on-3-carboxamides has shown that the nature of substituents at the N-1 and C-3 positions can significantly impact their affinity and selectivity for cannabinoid receptors. ebi.ac.uk Similar systematic modifications to the this compound core could lead to the development of highly potent and selective therapeutic agents.
The table below outlines potential modification sites on the this compound core and the rationale for exploring them.
| Modification Site | Rationale for Exploration | Potential Impact |
| N-1 Position | Introduction of various alkyl or aryl groups can influence lipophilicity, solubility, and target binding. | Improved pharmacokinetic properties and target affinity. |
| C-3 Position | Substitution with different functional groups can introduce new interactions with the target protein. | Enhanced potency and selectivity. |
| C-4 Position | Modification at this position can alter the electronic properties and steric profile of the molecule. | Fine-tuning of biological activity. |
| C-6 and C-7 Positions | Introduction of substituents on the second pyridine (B92270) ring can modulate the overall properties of the molecule. | Altered solubility, metabolism, and target interactions. |
Applications Beyond Medicinal Chemistry (e.g., materials science, chemical biology).
The unique electronic and structural properties of the 1,8-naphthyridine scaffold suggest that its applications may extend beyond the realm of medicinal chemistry. Future research should explore the potential of this compound and its derivatives in materials science and chemical biology.
In materials science, 1,8-naphthyridine derivatives have shown promise as organic light-emitting diodes (OLEDs) due to their excellent fluorescence properties. nih.gov The specific photophysical properties of this compound could be investigated for its potential use in electronic displays and lighting. Furthermore, the ability of the naphthyridine core to act as a ligand for metal ions opens up possibilities for the development of novel coordination complexes with interesting catalytic or photophysical properties. mdpi.com
In the field of chemical biology, this compound could be developed into a chemical probe to study biological processes. For instance, radioiodinated derivatives of 1,8-naphthyridines have been used to study tumor localization in vivo. nih.gov Similarly, fluorescently labeled versions of this compound could be synthesized to visualize its distribution and interaction with cellular components. The 1,8-naphthyridine scaffold has also been used to create "FragLites," small molecule fragments used to identify ligand-binding sites in proteins. acs.orgnih.gov
The table below summarizes potential non-medicinal applications of this compound.
| Field | Potential Application | Rationale |
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Potential for high photoluminescence quantum yield. nih.gov |
| Metal-Organic Frameworks (MOFs) | The nitrogen atoms can coordinate with metal ions. | |
| Dye-Sensitized Solar Cells | Potential to act as an effective sensitizer. | |
| Chemical Biology | Chemical Probes | Can be functionalized with reporter groups (e.g., fluorescent tags, radioisotopes). nih.gov |
| Enzyme Substrates/Inhibitors | To study enzyme function and kinetics. | |
| Fragment-Based Screening | To identify new drug targets and lead compounds. acs.orgnih.gov |
By pursuing these diverse research avenues, the scientific community can fully explore the chemical and biological potential of this compound, paving the way for its potential application in a wide range of scientific and technological fields.
Q & A
Q. What are the primary synthetic routes for 5-methyl-1H-1,8-naphthyridin-2-one?
Methodological Answer: The synthesis of 1,8-naphthyridin-2-one derivatives typically involves condensation reactions or cyclization strategies:
- Condensation Approaches : Reacting 2-aminopyridine derivatives with activated methylene carbonyl compounds (e.g., β-ketoesters) under basic conditions (piperidine) .
- Cyclization Methods : Intramolecular cyclization of intermediates like enamino ketoesters under basic conditions, as demonstrated in the synthesis of 1,8-naphthyridin-2,7-dione derivatives .
- Example : Acylation of 5,7-dimethyl-1,8-naphthyridin-2(1H)-one with butyllithium and benzonitrile yields 5-methyl-7-phenacyl derivatives, showcasing regioselective functionalization .
Q. How is structural characterization performed for this compound derivatives?
Methodological Answer: Key techniques include:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., mean C–C bond length = 0.004 Å in 7-amino-1,8-naphthyridin-2(1H)-one monohydrate) .
- Spectroscopic Analysis :
- MS (Mass Spectrometry) : Confirms molecular weight (e.g., m/z 422 for a pyrimidin-2-one derivative) .
- ¹H/¹³C NMR : Identifies substituent positions and hydrogen environments .
- Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What are common functional modifications of 1,8-naphthyridin-2-one scaffolds?
Methodological Answer: Derivatization focuses on enhancing bioactivity or solubility:
-
Acylation/alkylation : Introduce phenacyl or aryl groups via nucleophilic substitution (e.g., 5-methyl-7-phenacyl derivatives) .
-
Heterocycle Fusion : Microwave-assisted synthesis of indolo[2,3-b]dibenzo[b,g][1,8]naphthyridines .
-
Table: Representative Derivatives
Compound Modification Yield (%) Reference 5d (Pyrimidin-2-one) 4-Hydroxy-7-methyl-2-phenyl 51 15 (Cyano-4-hydroxy) 3-Cyano substitution 80
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in alkylation/acylation of 1,8-naphthyridin-2-ones?
Methodological Answer: Regioselectivity is highly condition-dependent:
- Butyllithium vs. Sodium Amide : Butyllithium promotes acylation at the 7-position of 5,7-dimethyl-1,8-naphthyridin-2(1H)-one, while sodium amide in ammonia favors the 5-position, yielding isomeric phenacyl derivatives .
- Recommendation : Optimize base strength and solvent polarity to control site-specific reactivity.
Q. How should researchers address contradictions in synthetic outcomes (e.g., unexpected degradation products)?
Methodological Answer: Contradictions often arise from intermediate instability or competing pathways:
- Case Study : Reaction of 6-aminopyridone with phenacylcyanide unexpectedly yielded 6-amino-3-cyano-1,4-dimethylpyridin-2-one instead of the target naphthyridine, likely due to degradation of a 1,8-naphthyridin-2-one intermediate .
- Mitigation Strategies :
- Monitor reaction progress via TLC or in situ spectroscopy.
- Stabilize intermediates using protecting groups or milder conditions.
Q. What methodologies are used to evaluate the biological activity of 1,8-naphthyridin-2-one derivatives?
Methodological Answer:
- Cytotoxicity Assays :
- In vitro screening : Treat MCF7 breast cancer cells with derivatives (e.g., 5d, 5f) and measure viability via MTT assays .
- IC50 Determination : Compare dose-response curves for structure-activity relationships.
- Immunomodulatory Studies :
Q. How can reaction yields be optimized for cyclization steps in naphthyridine synthesis?
Methodological Answer:
- Sodium Ethoxide-Mediated Cyclization : Refluxing C-acylation compounds (e.g., 13, 14) with 2 equivalents of sodium ethoxide in ethanol achieves 80% yield for 3-cyano-4-hydroxy-1,8-naphthyridin-2-one .
- Key Variables :
- Temperature : Higher temps (reflux) favor cyclization kinetics.
- Base Stoichiometry : Excess base drives reaction completion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
